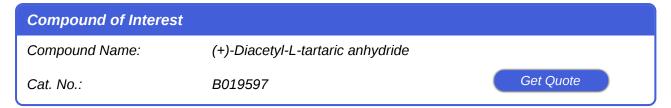


An In-depth Technical Guide to (+)-Diacetyl-Ltartaric anhydride (CAS

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Diacetyl-L-tartaric anhydride, with CAS number 6283-74-5, is a versatile and highly valuable chiral reagent in modern organic chemistry. Derived from naturally abundant L-tartaric acid, this anhydride serves as a powerful tool in asymmetric synthesis and the separation of enantiomers. Its applications are particularly significant in the pharmaceutical industry, where the stereochemistry of drug molecules is critical for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of (+)-diacetyl-L-tartaric anhydride, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its effective use in research and development.

Introduction

Chirality plays a pivotal role in the functionality of bioactive molecules. The differential interaction of enantiomers with a chiral biological environment necessitates the development of enantiomerically pure pharmaceuticals. **(+)-Diacetyl-L-tartaric anhydride** has emerged as a key player in this endeavor, primarily functioning as a chiral building block, a resolving agent for racemic mixtures, and a derivatizing agent for the analytical separation of enantiomers.[1] Its rigid structure and readily available chirality make it an effective tool for inducing stereoselectivity in a variety of chemical transformations.



Physicochemical Properties

(+)-Diacetyl-L-tartaric anhydride is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (+)-Diacetyl-L-tartaric anhydride

Property	Value	Reference(s)
CAS Number	6283-74-5	[1]
Molecular Formula	C ₈ H ₈ O ₇	[1]
Molecular Weight	216.15 g/mol	[1]
Appearance	White to almost white powder/crystal [1]	
Melting Point	131 - 135 °C	[1]
Optical Rotation [α]20/D	+91° to +97° (c=0.5, CHCl ₃)	[1]
Purity	≥ 97% [1]	
Solubility	Soluble in methanol and dichloromethane.	[2]

Synthesis

The synthesis of **(+)-diacetyl-L-tartaric anhydride** is typically achieved through the acylation and subsequent dehydration of L-tartaric acid. A reliable and commonly cited method involves the reaction of L-tartaric acid with acetic anhydride in the presence of a catalytic amount of acid.

Experimental Protocol: Synthesis of (+)-Diacetyl-L-tartaric anhydride

This protocol is adapted from the synthesis of the D-enantiomer and is directly applicable to the L-enantiomer by starting with L-tartaric acid.[3][4]



Materials:

- Anhydrous, powdered L-tartaric acid (1.0 mole)
- Acetic anhydride (5.0 moles)
- Concentrated sulfuric acid (catalytic amount, e.g., 0.05 moles)
- · Dry benzene
- · Cold absolute ether

Equipment:

- Three-necked round-bottom flask
- · Liquid-sealed stirrer
- · Two reflux condensers
- · Heating mantle
- Ice bath
- Büchner funnel
- Vacuum desiccator with phosphorus pentoxide and paraffin shavings

Procedure:

- In a 500-mL three-necked round-bottom flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid.
- Add a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride and start the stirrer. The reaction may be vigorous initially.
- The mixture will warm up as the tartaric acid dissolves. Gently heat the solution to reflux with stirring for 10 minutes.



- Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.
- Collect the crude crystalline product on a Büchner funnel.
- Wash the crystals twice with 20-mL portions of dry benzene.
- Mechanically stir the crystals with 175 mL of cold absolute ether, then filter again.
- Dry the product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours.

Expected Yield: 71–77%.[3]

Note: The product is not stable and should be prepared fresh as needed. It is sensitive to moisture and can decompose upon attempts to recrystallize.[3]

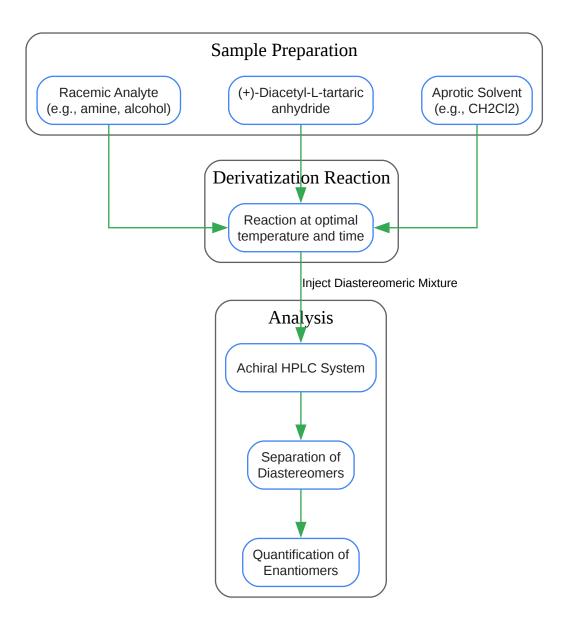
Applications in Asymmetric Synthesis and Drug Development

(+)-Diacetyl-L-tartaric anhydride is a cornerstone in several stereoselective methodologies crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

Chiral Derivatizing Agent for Enantiomeric Separation by HPLC

A primary application of **(+)-diacetyl-L-tartaric anhydride** is as a chiral derivatizing agent. It reacts with racemic compounds containing nucleophilic groups, such as amines and alcohols, to form a mixture of diastereomers. These diastereomers possess different physical properties and can be separated using standard achiral chromatography techniques, most notably High-Performance Liquid Chromatography (HPLC).





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Caption: Workflow for enantiomeric analysis using (+)-diacetyl-L-tartaric anhydride.

Propranolol: A sensitive HPLC method was developed for the stereoselective assay of (R)-and (S)-propranolol in human plasma. The method involves derivatization with (+)-diacetyl-L-tartaric anhydride (or its enantiomer) and subsequent separation of the resulting diastereomers on a reversed-phase column with fluorescence detection. The assay is accurate and reproducible in the ng/mL concentration range.



- Vigabatrin: This antiepileptic drug is administered as a racemate, with only the S-enantiomer being therapeutically active. (+)-Diacetyl-L-tartaric anhydride is used as a chiral derivatizing agent to produce diastereomeric derivatives of vigabatrin enantiomers, which are then resolved by reversed-phase chromatography.
- Trantinterol: The enantioselective determination of trantinterol in rat plasma has been achieved by derivatization with (+)-diacetyl-L-tartaric anhydride followed by UPLC-MS/MS analysis.[2]
- Amino Alcohols: This reagent is widely employed for the chiral derivatization of amino alcohols, enabling their separation by HPLC with UV/Vis detection.[2]

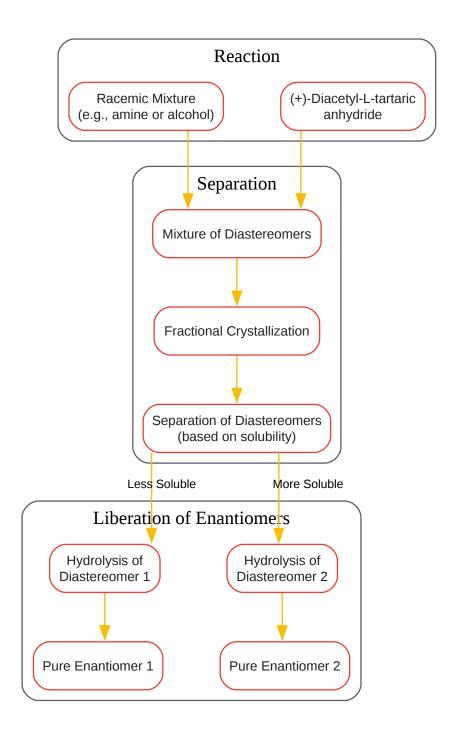
Table 2: Application as a Chiral Derivatizing Agent

Racemic Compound	Analytical Method	Key Findings	Reference(s)
Propranolol	HPLC with fluorescence detection	Sensitive and reproducible assay for enantiomers in plasma.	
Vigabatrin	UHPLC-Q-TOF-MS	Effective resolution of enantiomers for pharmacokinetic studies.	
Trantinterol	UPLC-MS/MS	Enantioselective determination in biological matrices.	[2]
Amino Alcohols	HPLC with UV/Vis detection	General reagent for the chiral derivatization and separation.	[2]

Chiral Resolving Agent



(+)-Diacetyl-L-tartaric anhydride can be used to resolve racemic mixtures of amines and alcohols through the formation of diastereomeric amides or esters, respectively. The differing solubilities of these diastereomers allow for their separation by fractional crystallization.



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Caption: General workflow for chiral resolution.



While the principle is well-established, specific quantitative data for resolutions using **(+)-diacetyl-L-tartaric anhydride** can be found in specialized literature. For instance, the resolution of racemic amines like α -methylbenzylamine with tartaric acid (the precursor to the anhydride) is a classic example demonstrating the formation of diastereomeric salts with different solubilities, allowing for the isolation of one enantiomer.[5]

Chiral Auxiliary in Asymmetric Synthesis

As a chiral auxiliary, **(+)-diacetyl-L-tartaric anhydride** can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The chiral environment provided by the auxiliary favors the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and ideally recovered for reuse. This methodology is a cornerstone of modern asymmetric synthesis.[1]

Safety and Handling

(+)-Diacetyl-L-tartaric anhydride is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

(+)-Diacetyl-L-tartaric anhydride is an indispensable tool for chemists engaged in the synthesis and analysis of chiral molecules. Its utility as a chiral derivatizing agent for HPLC, a resolving agent for racemic mixtures, and a chiral auxiliary in asymmetric synthesis makes it a versatile reagent in drug discovery and development. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this important chiral building block.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-Diacetyl-L-tartaric anhydride (CAS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019597#diacetyl-l-tartaric-anhydride-cas-number-6283-74-5]

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